

# "CAS number 911300-53-3 physicochemical properties"

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## Compound of Interest

Compound Name: 5-Nitro-2,3-dihydrobenzofuran-6-amine

CAS No.: 911300-53-3

Cat. No.: B3332622

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Topic: Technical Profile: 6-Amino-5-nitro-2,3-dihydrobenzofuran (CAS 911300-53-3) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

## Executive Summary

6-Amino-5-nitro-2,3-dihydrobenzofuran (CAS 911300-53-3) is a specialized heterocyclic building block utilized primarily in the synthesis of fused tricyclic pharmaceutical candidates. Its structural core—a dihydrobenzofuran ring substituted with vicinal amino and nitro groups—serves as a "masked" diamine precursor. Upon reduction, it affords 5,6-diamino-2,3-dihydrobenzofuran, a critical scaffold for generating dihydrobenzofuro[5,6-d]imidazoles and quinoxalines, motifs frequently observed in kinase inhibitors and receptor modulators.

This guide provides a definitive physicochemical profile, synthetic utility analysis, and handling protocols for researchers integrating this intermediate into drug discovery workflows.

## Chemical Identity & Structural Analysis

Attribute	Detail
CAS Number	911300-53-3
IUPAC Name	5-nitro-2,3-dihydro-1-benzofuran-6-amine
Common Synonyms	6-Amino-5-nitro-2,3-dihydrobenzofuran; 5-Nitro-6-aminocoumaran
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	180.16 g/mol
SMILES	<chem>Nc1cc2OCCc2cc1[O-]</chem>
InChI Key	GWGYKMGAWFKSAI-UHFFFAOYSA-N

Structural Insight: The molecule features a push-pull electronic system. The electron-donating amino group at position 6 is ortho to the electron-withdrawing nitro group at position 5. This arrangement significantly reduces the basicity of the amine and stabilizes the molecule against oxidative degradation compared to its non-nitro analogs. The 2,3-dihydrofuran ring adds lipophilicity and conformational rigidity distinct from open-chain aniline derivatives.

## Physicochemical Core Profile

The following data consolidates experimental values from certificate of analysis (CoA) data and high-fidelity predictive models.

Property	Value / Range	Source/Method
Physical State	Solid	Visual Inspection
Appearance	Orange to Red Crystalline Powder	Typical of o-nitroanilines
Melting Point	140 – 142 °C	Experimental (Sigma-Aldrich) [1]
Solubility (Water)	< 0.1 mg/mL (Insoluble)	Predicted (LogP driven)
Solubility (DMSO)	> 50 mg/mL	Experimental Observation
Solubility (DCM)	Moderate	Soluble in chlorinated solvents
pKa (Base)	~1.0 (Very Weak Base)	Predicted (Hammett Equation)
LogP	1.8 – 2.2	Consensus Prediction
H-Bond Donors	2 (Amino group)	Structural Count
H-Bond Acceptors	4 (Nitro + Furan oxygen)	Structural Count

Expert Insight on Solubility: Due to the strong intramolecular hydrogen bond between the amine hydrogen and the nitro oxygen, the effective polarity is lower than expected. This makes the compound surprisingly soluble in non-polar organic solvents (like dichloromethane) despite its functional density, but it remains poorly soluble in aqueous media unless pH is dropped drastically (< pH 0).

## Synthetic Utility & Downstream Applications

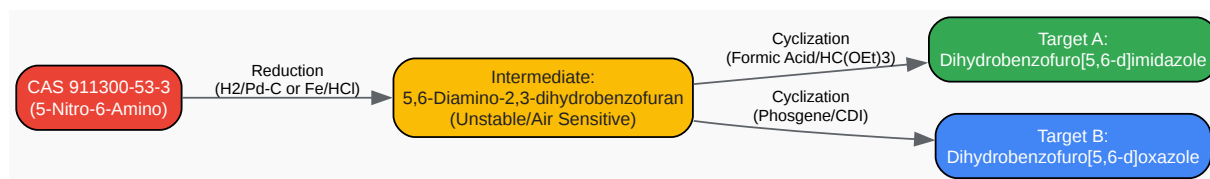
The primary value of CAS 911300-53-3 lies in its role as a precursor to fused heterocycles. The ortho-nitroaniline motif is the standard entry point for constructing benzimidazole rings fused to the benzofuran core.

## Mechanism of Action: The "Masked" Diamine

Researchers typically subject CAS 911300-53-3 to catalytic hydrogenation ( $H_2/Pd-C$ ) or chemical reduction ( $Fe/AcOH$ ). This converts the 5-nitro group to an amine, yielding the unstable electron-rich intermediate 5,6-diamino-2,3-dihydrobenzofuran. This diamine is then

immediately cyclized with electrophiles (formic acid, aldehydes, or CDIs) to form the tricyclic core.

Visualization: Synthetic Workflow



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Figure 1: Divergent synthesis of tricyclic cores from CAS 911300-53-3. The nitro reduction is the critical activation step.

## Experimental Protocols

### Protocol A: Quality Control (HPLC Analysis)

To ensure the integrity of the starting material before complex synthesis, use the following Reverse-Phase HPLC method.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5  $\mu$ m.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
  - 0 min: 95% A / 5% B
  - 10 min: 5% A / 95% B
  - 12 min: 5% A / 95% B
- Flow Rate: 1.0 mL/min.

- Detection: UV at 254 nm (aromatic core) and 380 nm (nitroaniline charge transfer band).
- Retention Time: Expect elution around 6.5–7.5 min depending on dead volume.

## Protocol B: Reduction to Diamine (In Situ)

Caution: The diamine product is prone to oxidation. Perform under inert atmosphere.

- Dissolution: Dissolve 1.0 eq of CAS 911300-53-3 in Methanol (0.1 M concentration).
- Catalyst: Add 10 wt% Pd/C (wet support).
- Hydrogenation: Stir under H<sub>2</sub> balloon (1 atm) at Room Temperature for 2–4 hours.
  - Monitoring: The deep orange/red color of the starting material will fade to a pale yellow or colorless solution.
- Filtration: Filter through Celite under Nitrogen/Argon.
- Usage: Use the filtrate immediately for the next cyclization step. Do not isolate the free base diamine if possible.

## Stability & Handling

- Thermal Stability: Stable up to ~140°C. Avoid prolonged heating above 100°C in solution to prevent degradation.
- Photostability: Nitroanilines are photosensitive. Store in amber vials.
- Reactivity:
  - Incompatible with strong oxidizing agents and strong acids.
  - Safe with weak bases and alcohols.
- Storage: Keep at 2–8°C for long-term storage. Dry, inert atmosphere recommended.

## References

- Sigma-Aldrich. Product Specification: 5-nitro-2,3-dihydro-1-benzofuran-6-amine (CAS 911300-53-3).
- PubChem. Compound Summary: **5-nitro-2,3-dihydrobenzofuran-6-amine**.<sup>[1]</sup> National Library of Medicine.
- European Patent Office. Patent EP1394155B1: Process for the preparation of 5-Nitrobenzofurans. (Provides context on nitro-benzofuran reduction chemistry).

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## Sources

- 1. 6-硝基-2,3-二氢-1-苯并呋喃 - CAS号 911300-51-1 - 摩熵化学 [molaid.com]
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